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Compound of Interest

Ethyl 4-hydroxypiperidine-1-
Compound Name:
carboxylate

Cat. No.: B1266444

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
hydroxypiperidine-1-carboxylate (CAS No: 65214-82-6), a key intermediate in the synthesis
of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Molecular Structure and Properties
o |[UPAC Name: ethyl 4-hydroxypiperidine-1-carboxylate[2]
e Molecular Formula: CsHisNOs3[2]

e Molecular Weight: 173.21 g/mol [2]

o Appearance: Colorless to yellow liquid[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 4-hydroxypiperidine-1-
carboxylate.
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'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~4.1 Quartet 2H -O-CH2-CHs
~3.8 Multiplet 1H CH-OH
) Piperidine Hz (axial,
~3.5 Multiplet 2H _
adjacent to N)
Piperidine H2
~3.1 Multiplet 2H (equatorial, adjacent
to N)
) Piperidine H2 (axial,
~1.8 Multiplet 2H )
adjacent to CH-OH)
Piperidine Hz
~1.5 Multiplet 2H (equatorial, adjacent
to CH-OH)
~1.2 Triplet 3H -O-CHz2-CHs
Variable Broad Singlet 1H -OH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
instrument frequency. The data presented here is a representative interpretation.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

13C NMR spectroscopy identifies the different carbon environments in a molecule.
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Chemical Shift (8) ppm Assighment

~155 C=0 (Carbamate)

~67 CH-OH

~61 -O-CH2-CHs

~43 Piperidine CH:z (adjacent to N)

~34 Piperidine CH: (adjacent to CH-OH)
~14 -O-CH2-CHs

Note: The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary
slightly based on experimental conditions.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)
~2975-2850 Medium-Strong C-H stretch (aliphatic)
~1680 Strong C=0 stretch (carbamate)
~1450 Medium C-H bend (alkane)
~1240 Strong C-N stretch (carbamate)
~1100 Strong C-O stretch (alcohol)

MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and structure.
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miz Relative Intensity Assighment

173 Moderate [M]* (Molecular lon)
156 Low [M - OHJ*

144 Moderate [M - CzHs]*

128 Low [M - OC2Hs]*

100 Strong [M - COOC2Hs]*

57 High [CaHo]* fragment

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Ethyl 4-
hydroxypiperidine-1-carboxylate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-hydroxypiperidine-1-
carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

 Instrumentation: Acquire the *H and 3C NMR spectra on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

e 'H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: ~16 ppm.

o Number of scans: 16-64.
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o Relaxation delay: 1-2 seconds.

e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Spectral width: ~220 ppm.
o Number of scans: 512-2048 or more, depending on sample concentration.
o Relaxation delay: 2-5 seconds.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

IR Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample of Ethyl 4-
hydroxypiperidine-1-carboxylate between two potassium bromide (KBr) or sodium
chloride (NaCl) plates to form a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

o

Place the prepared sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR absorption spectrum.

Mass Spectrometry
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o Sample Preparation: Prepare a dilute solution of Ethyl 4-hydroxypiperidine-1-carboxylate
(typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

 Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El).

» Data Acquisition (ESI):

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Optimize ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas
temperature) to achieve stable ionization.

o Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
o Data Acquisition (EI):

o Introduce a small amount of the volatile sample into the high-vacuum source of the EI

mass spectrometer.

o Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and

fragmentation.
o Scan the resulting ions across a defined m/z range.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Ethyl 4-hydroxypiperidine-1-carboxylate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Ethyl 4-hydroxypiperidine-1-carboxylate (65214-82-6) at Nordmann - nordmann.global
[nordmann.global]

2. Ethyl 4-hydroxypiperidine-1-carboxylate | CBH15NO3 | CID 96394 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Ethyl 4-hydroxypiperidine-1-carboxylate | 65214-82-6 [sigmaaldrich.com]

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-hydroxypiperidine-1-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266444#spectroscopic-data-of-ethyl-4-
hydroxypiperidine-1-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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